![molecular formula C24H25FN4O2 B2861926 N-(4-fluorobenzyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide CAS No. 1116084-20-8](/img/structure/B2861926.png)
N-(4-fluorobenzyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorobenzyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in drug development. The compound is known for its unique chemical structure, which makes it a promising candidate for the development of novel drugs that can target specific biological pathways.
Applications De Recherche Scientifique
Positron Emission Tomography Imaging
Compounds structurally related to N-(4-fluorobenzyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide have been investigated for their potential in studying dopamine D2 receptors using positron emission tomography (PET) imaging. This application is crucial for understanding various neurological conditions, including Parkinson's disease and schizophrenia. The selective binding affinity of these compounds to dopamine receptors highlights their potential for in vivo studies, providing insights into the dopaminergic system's functioning (Mach et al., 1993).
Anticonvulsant Activity
Another area of research involves exploring the anticonvulsant properties of benzamide derivatives. Specifically, certain 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines have demonstrated potent activity against maximal electroshock-induced seizures in rats. This finding suggests the potential of these compounds in developing new antiepileptic drugs, offering alternatives to current treatments (Kelley et al., 1995).
Antimycobacterial Agents
Research into the antimycobacterial properties of N-(pyrazin-2-yl)benzamides has yielded insights into their effectiveness against Mycobacterium tuberculosis, the causative agent of tuberculosis. This research aims to identify new therapeutic agents to combat tuberculosis, particularly strains resistant to conventional treatments. The study found that certain derivatives exhibit lower cytotoxicity, highlighting the importance of optimizing therapeutic efficacy while minimizing potential side effects (Zítko et al., 2018).
Anticancer Compounds
The exploration of benzamide derivatives for their anticancer properties has led to the identification of compounds with significant in vitro antitumor activity. These compounds inhibit histone deacetylase (HDA), a key enzyme involved in gene expression regulation. By altering the acetylation status of histones, these inhibitors can induce cell cycle arrest and apoptosis in cancer cells, offering a novel approach to cancer therapy (Saito et al., 1999).
GPR39 Agonists
Compounds related to this compound have been identified as novel GPR39 agonists. GPR39 is a G protein-coupled receptor involved in various physiological processes, including metabolic regulation. These findings could lead to new treatments for metabolic disorders, showcasing the versatility of benzamide derivatives in targeting different biological pathways (Sato et al., 2016).
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O2/c1-17-10-14-29(15-11-17)22-24(27-13-12-26-22)31-21-8-4-19(5-9-21)23(30)28-16-18-2-6-20(25)7-3-18/h2-9,12-13,17H,10-11,14-16H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKLMTQSQLIYNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.